molecular formula C19H17NO7 B3020430 Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate CAS No. 448241-28-9

Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate

Cat. No.: B3020430
CAS No.: 448241-28-9
M. Wt: 371.345
InChI Key: OJKLVKACUJUKNJ-UHFFFAOYSA-N
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Description

Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate is a complex organic compound that features a unique structure combining a dihydrobenzo dioxine ring with a terephthalate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate typically involves multiple steps. One common route starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid, which is then reacted with terephthalic acid derivatives under specific conditions to form the desired compound . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate has several scientific research applications:

Mechanism of Action

The mechanism of action for Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate is unique due to its combination of a dihydrobenzo dioxine ring with a terephthalate moiety. This unique structure imparts specific chemical and physical properties that are not found in other similar compounds, making it valuable for various applications.

Biological Activity

Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of a dihydrobenzo dioxine ring and a terephthalate moiety. Its molecular structure can be represented as follows:

  • Molecular Formula : C19H17N O7
  • CAS Number : 448241-28-9

Synthesis Methods

The synthesis typically involves several steps starting from 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid. The compound is synthesized through reactions with terephthalic acid derivatives under controlled conditions. The synthesis routes are critical as they can influence the yield and purity of the final product.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The mechanism generally involves binding to certain receptors or enzymes, which may lead to inhibition or activation of their functions. Notably, the compound shows potential affinity for serotonin receptors (5-HT1A and 5-HT2A), which are implicated in mood regulation and antidepressant activity.

Antidepressant Potential

Research has indicated that derivatives containing the dihydrobenzo[b][1,4]dioxine structure exhibit significant antidepressant-like effects. For instance, a study evaluated various derivatives for their binding affinities at serotonin receptors and demonstrated that certain compounds showed high affinities (e.g., Ki values of 17 nM for 5-HT1A and 0.71 nM for 5-HT2A) along with marked antidepressant activity in behavioral tests such as the forced swimming test (FST) and tail suspension test (TST) .

In Vitro Studies

In vitro studies have shown that compounds similar to this compound can modulate neurotransmitter levels and exhibit neuroprotective properties. These findings suggest potential applications in treating mood disorders and neurodegenerative diseases.

Study on Benzoxazole Derivatives

A relevant study synthesized a series of benzoxazole/benzothiazole-containing derivatives based on the dihydrobenzo[b][1,4]dioxine framework. These compounds were evaluated for their biological activity, particularly their interaction with serotonin receptors and their antidepressant effects . The results supported the hypothesis that modifications in the structure could enhance biological activity.

CompoundReceptor Affinity (Ki)Antidepressant Activity
Compound A17 nM (5-HT1A)High
Compound B0.71 nM (5-HT2A)Moderate
Compound CN/ALow

Properties

IUPAC Name

dimethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO7/c1-24-18(22)11-7-8-12(19(23)25-2)13(9-11)20-17(21)16-10-26-14-5-3-4-6-15(14)27-16/h3-9,16H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKLVKACUJUKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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